3-Glucogallic acid

Cosmetic active ingredients skin‑whitening agents tyrosinase inhibition

3‑Glucogallic acid (CAS 91984‑84‑8), systematically named 3,4‑dihydroxy‑5‑[(2S,3R,4S,5S,6R)‑3,4,5‑trihydroxy‑6‑(hydroxymethyl)oxan‑2‑yl]oxybenzoic acid, is the 3‑O‑β‑D‑glucopyranoside derivative of gallic acid and a member of the hydrolysable tannin class. It is a naturally occurring constituent of green vegetables and commercial rhubarb (Rheum species).

Molecular Formula C13H16O10
Molecular Weight 332.26 g/mol
CAS No. 91984-84-8
Cat. No. B3031996
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Glucogallic acid
CAS91984-84-8
Molecular FormulaC13H16O10
Molecular Weight332.26 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1O)O)OC2C(C(C(C(O2)CO)O)O)O)C(=O)O
InChIInChI=1S/C13H16O10/c14-3-7-9(17)10(18)11(19)13(23-7)22-6-2-4(12(20)21)1-5(15)8(6)16/h1-2,7,9-11,13-19H,3H2,(H,20,21)/t7-,9-,10+,11-,13-/m1/s1
InChIKeyXRCRYNCPNYQMOB-JEUROIALSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3‑Glucogallic Acid (CAS 91984‑84‑8) Procurement‑Grade Profile for Scientific Selection


3‑Glucogallic acid (CAS 91984‑84‑8), systematically named 3,4‑dihydroxy‑5‑[(2S,3R,4S,5S,6R)‑3,4,5‑trihydroxy‑6‑(hydroxymethyl)oxan‑2‑yl]oxybenzoic acid, is the 3‑O‑β‑D‑glucopyranoside derivative of gallic acid and a member of the hydrolysable tannin class [1]. It is a naturally occurring constituent of green vegetables and commercial rhubarb (Rheum species) [2]. The compound is characterized by a single glucose unit attached at the C3‑OH position of gallic acid, resulting in a molecular formula of C13H16O10 and a mass of 332.26 g·mol⁻¹, which confers distinct physicochemical properties relative to the aglycone and positional isomers [3].

Natural product glycoside analytical standard for HPLC‑DAD/MS fingerprinting
Tool compound for tyrosinase inhibition and oxidative stress research
In‑silico ADME benchmark for phenolic glycosides (class‑level reference)

Why Generic Substitution Fails for 3‑Glucogallic Acid in Comparative Compound Procurement


Interchanging 3‑glucogallic acid with the aglycone gallic acid or the isomeric 1‑O‑galloyl‑β‑D‑glucose (β‑glucogallin, CAS 13405‑60‑2) is not scientifically defensible because glucosylation at the C3 position fundamentally alters both the pharmacophore and the physicochemical properties [1]. Direct evidence from an enzymatic glucosylation study demonstrates that the glucoside exhibits a 31% higher anti‑lipid peroxidation capacity and a markedly lower Ki against tyrosinase (1.23 mM) compared to gallic acid (Ki = 1.98 mM) [2]. However, because the enzyme‑based synthesis product in that study was not unambiguously confirmed as the 3‑O‑β‑D‑glucopyranoside regioisomer, the quantitative data must be interpreted at the class level for this specific CAS entity. Nevertheless, computational data indicate that the 3‑O‑substitution pattern is predicted to yield a bioavailability score of 0.11 for the β‑glucogallic acid isomer, which is substantially lower than that of ellagic acid (0.55) and syringic acid (0.56) and would influence procurement decisions for in‑vivo studies [3]. Consequently, generic substitution with gallic acid or an undefined “gallic acid glucoside” introduces unquantified risk in enzyme inhibition, oxidative‑stress, and pharmacokinetic experiments.

Aglycone substitution (gallic acid)
Lacks glucosyl moiety; may shift tyrosinase inhibition and anti‑lipid peroxidation profile.
Positional isomer (1‑O‑galloyl‑β‑D‑glucose)
Different substitution site can alter bioavailability prediction and target interaction context.
Enzymatic glucoside regioisomer ambiguity
Published Ki data originate from an unconfirmed regioisomer; quantitative claims remain class‑level for this CAS entity.

Quantitative Differentiation Evidence for 3‑Glucogallic Acid Versus Closest Analogs


Tyrosinase Inhibition Potency of Gallic Acid Glucoside Versus Gallic Acid

A gallic acid glucoside synthesized via dextransucrase‑mediated transglycosylation displayed an inhibition constant (Ki) of 1.23 mM against tyrosinase, representing a 1.6‑fold higher affinity than that of gallic acid (Ki = 1.98 mM) [1]. The glucoside further exhibited 31% higher anti‑lipid peroxidation activity compared to gallic acid under identical assay conditions [1]. While the enzymatic product is considered a gallic acid glucoside, the regiospecificity was not confirmed by NMR as the 3‑O‑β‑D‑glucopyranoside; therefore the data provide class‑level inference for 3‑glucogallic acid.

Tyrosinase Ki
& antioxidant comparison
Class‑level inference
Gallic acid glucoside Ki 1.23 mM vs gallic acid 1.98 mM
1.6‑fold higher affinity
31% higher anti‑lipid peroxidation
Supports tyrosinase inhibition screening; glucoside may exhibit greater enzyme engagement.
Regioisomer identity not NMR‑confirmed; data provide class‑level inference for 3‑glucogallic acid.
Cosmetic active ingredients skin‑whitening agents tyrosinase inhibition

In‑Situ Red Osier Dogwood Identification and UV Absorption Signature of 3‑Glucogallic Acid

In a validated HPLC‑DAD/MS method applied to red osier dogwood (Cornus stolonifer) extracts, glucogallic acid (identified as gallic acid glucoside) was the only phenolic acid detected with a λmax of 280 nm, whereas ellagic acid, rutin, quercetin 3‑O‑malonylglucoside, and quercetin all exhibited λmax at 350 nm [1]. Its [M−H]⁻ ion at m/z 331 and MS/MS fragment at m/z 169 (loss of glucosyl moiety yielding gallic acid) further distinguished it from co‑occurring phenolics [1].

UV absorption signature
Method context
λmax 280 nm
[M−H]⁻ 331 → MS/MS 169
70 nm separation from flavonol λmax (350 nm)
Selective detection window in HPLC‑DAD for plant matrix quantification.
Identified in red osier dogwood extracts; reduces interference from co‑eluting flavonols.
Natural product chemistry quality control HPLC‑DAD fingerprinting

Predicted Bioavailability and Drug‑Likeness Landscape of β‑Glucogallic Acid

In a computational screening of phytoconstituents, β‑glucogallic acid (the 1‑O‑galloyl positional isomer) exhibited a bioavailability score of 0.11, which is 5‑fold lower than that of ellagic acid (0.55) and syringic acid (0.56) [1]. Although this score corresponds to the 1‑O‑substituted isomer, glycosylation at any position of gallic acid is expected to reduce passive membrane permeability compared to the aglycone, making this a useful class‑level benchmark for the 3‑O‑glucoside.

Predicted bioavailability score
Class‑level inference
β‑Glucogallic acid = 0.11
Ellagic acid = 0.55
Syringic acid = 0.56
~80% lower than comparators
Low predicted oral passive permeability; may require formulation research for in‑vivo studies.
Score corresponds to 1‑O‑isomer; class‑level benchmark for glycosylated gallic acid derivatives.
Pharmacokinetics in‑silico ADME drug‑likeness profiling

High‑Value Research and Industrial Application Scenarios for 3‑Glucogallic Acid


Skin‑Whitening Cosmetic Ingredient Screening

The class‑level evidence that gallic acid glucoside inhibits tyrosinase with a Ki of 1.23 mM (vs. 1.98 mM for gallic acid) supports the use of 3‑glucogallic acid in cosmetic formulation screening for hyper‑pigmentation disorders [1]. Its reported 31% higher anti‑lipid peroxidation activity further positions it as a dual‑function antioxidant and depigmenting agent in topical preparations [1].

Natural Product Authentication and Quality Control via HPLC‑DAD Fingerprinting

The distinctive λmax at 280 nm and characteristic MS/MS transition (m/z 331 → 169) make 3‑glucogallic acid a suitable marker for the authentication and standardization of rhubarb‑derived dietary supplements and herbal extracts [2]. Its separation from flavonol interferences (λmax 350 nm) simplifies quantitative analysis and regulatory compliance testing [2].

In‑Silico ADME Screening and Prodrug Design

The low predicted bioavailability score (0.11) indicates that 3‑glucogallic acid is unlikely to achieve high systemic exposure after oral administration without formulation intervention [3]. Research groups focused on oral delivery of phenolic antioxidants can use this benchmark to design methylated or acetylated prodrugs that transiently mask the glucosyl moiety to enhance passive permeability [3].

Application
Selection Property
Validation Focus
Tyrosinase inhibition and antioxidant research
Glycoside‑enzyme interaction profile
Comparative Ki and lipid peroxidation assay context
Plant extract HPLC‑DAD authentication
UV absorption signature
Selectivity over flavonol co‑elutants
Oral phenolic delivery research
Predicted passive permeability
Formulation‑dependent exposure context
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